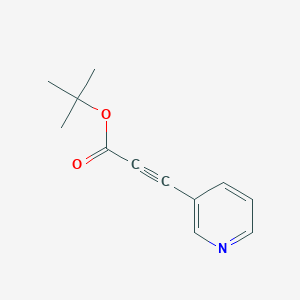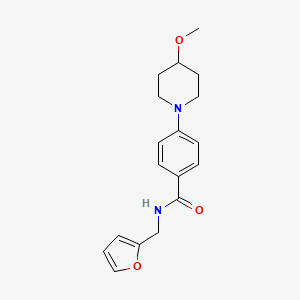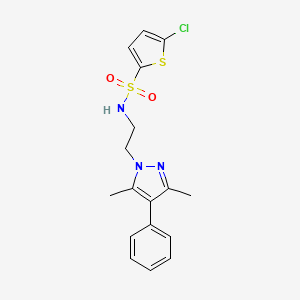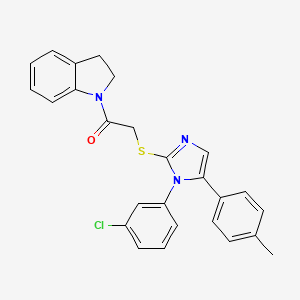![molecular formula C18H20N4O3 B2651044 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034532-75-5](/img/structure/B2651044.png)
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound known for its unique chemical structure The isoxazole ring, combined with a pyrrolo[2,3-c]pyridin structure, makes it an interesting subject for both synthetic chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally starts with the preparation of the pyrrolo[2,3-c]pyridine core. This can be achieved through a series of cyclization reactions, often starting from substituted pyridines and utilizing cyclopropyl ketones.
The final steps involve introducing the isoxazole ring, which can be synthesized through a [3+2] cycloaddition reaction. This involves reacting nitrile oxides with alkynes or alkenes under controlled conditions. Key reagents might include hydroxylamine derivatives and base catalysts for the nitrile oxide formation.
Industrial Production Methods: In industrial settings, the production of this compound would likely involve a continuous flow process to optimize reaction yields and ensure consistent quality. Key considerations would include temperature control, pressure conditions, and efficient recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and pyrrolo moieties.
Reduction: : Reduction reactions can target the keto group in the pyrrolo ring.
Substitution: : Nucleophilic substitution can occur at the isoxazole ring.
Common Reagents and Conditions
Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) or oxygen in the presence of a catalyst.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Oxidized forms of the ethyl side chain or hydroxylated pyrrolo derivatives.
Reduction: : Reduced forms of the pyrrolo ring keto group.
Substitution: : Substituted isoxazole derivatives.
Applications De Recherche Scientifique
The compound has diverse scientific research applications, prominently in the following fields:
Biology: : Studied for its interaction with biological macromolecules, providing insights into enzyme inhibition mechanisms.
Medicine: : Potential pharmaceutical applications, including acting as a scaffold for developing new drugs.
Industry: : Used in the synthesis of complex organic compounds, potentially serving as an intermediate in industrial chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes or receptors. The isoxazole ring can mimic certain biological substrates, enabling the compound to inhibit or modulate enzyme activity. Its pyrrolo[2,3-c]pyridin core may interact with nucleic acid structures or protein binding sites, impacting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-d]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Shares similar core structure but differs in the pyrrolo substitution pattern.
5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-e]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide: : Similar functional groups but distinct electronic properties.
Uniqueness
The uniqueness of 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined isoxazole-pyrrolo structure, offering a versatile platform for various chemical modifications, making it particularly valuable in drug discovery and development.
There you have it: an in-depth dive into the fascinating world of this compound!
Propriétés
IUPAC Name |
5-cyclopropyl-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-21-8-5-13-6-9-22(18(24)16(13)21)10-7-19-17(23)14-11-15(25-20-14)12-3-4-12/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRKWKXYXBYQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)

![5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B2650971.png)
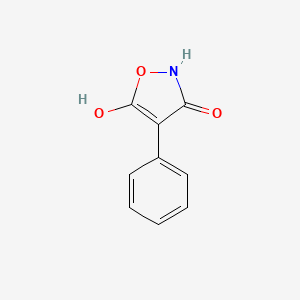
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
![N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2650976.png)
